3'-Fluoro-2'-(trifluoromethyl)acetophenone
Overview
Description
3’-Fluoro-2’-(trifluoromethyl)acetophenone is an organic compound with the molecular formula C9H6F4O It is a derivative of acetophenone, where the phenyl ring is substituted with a fluoro group at the 3’ position and a trifluoromethyl group at the 2’ position
Mechanism of Action
Target of Action
3’-Fluoro-2’-(trifluoromethyl)acetophenone is a chemical compound with the molecular formula C9H6F4O It has been used as a reagent in the stabilization of endosomal-toll-like receptor trl8, suggesting a potential role in immune response modulation .
Mode of Action
It has been used in the asymmetric catalytic addition of ethyl groups, catalyzed by ligands derived from trans-1,2-diaminocyclohexane and camphor sulfonyl chloride . This suggests that the compound may interact with its targets through covalent bonding, leading to changes in the targets’ structure and function.
Biochemical Pathways
Given its use in the stabilization of endosomal-toll-like receptor trl8 , it may influence pathways related to immune response and inflammation.
Pharmacokinetics
Its physical properties such as boiling point (20609°C), density (1218 g/cm³), and vapor pressure (0258mmHg at 25°C) suggest that it may have moderate bioavailability .
Result of Action
Its use in the stabilization of endosomal-toll-like receptor trl8 suggests that it may have immunomodulatory effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3’-Fluoro-2’-(trifluoromethyl)acetophenone. For instance, its stability may be affected by temperature, light, and pH. It should be stored in a sealed, dry, and light-avoiding environment at room temperature .
Biochemical Analysis
Biochemical Properties
3’-Fluoro-2’-(trifluoromethyl)acetophenone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The presence of the fluoro and trifluoromethyl groups enhances its reactivity and binding affinity. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as glutathione S-transferase. The interaction typically involves the formation of a covalent bond between the carbonyl group of 3’-Fluoro-2’-(trifluoromethyl)acetophenone and the active site of the enzyme, leading to enzyme inhibition .
Cellular Effects
The effects of 3’-Fluoro-2’-(trifluoromethyl)acetophenone on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and immune responses. Additionally, 3’-Fluoro-2’-(trifluoromethyl)acetophenone affects the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, 3’-Fluoro-2’-(trifluoromethyl)acetophenone exerts its effects through specific binding interactions with biomolecules. The compound’s carbonyl group forms hydrogen bonds with amino acid residues in the active sites of target enzymes, leading to enzyme inhibition. Furthermore, the fluoro and trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets. This results in changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Fluoro-2’-(trifluoromethyl)acetophenone change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term studies have shown that 3’-Fluoro-2’-(trifluoromethyl)acetophenone can cause sustained inhibition of cellular functions, leading to altered cell growth and metabolism .
Dosage Effects in Animal Models
The effects of 3’-Fluoro-2’-(trifluoromethyl)acetophenone vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, 3’-Fluoro-2’-(trifluoromethyl)acetophenone can induce toxic effects, including liver and kidney damage. These threshold effects highlight the importance of dosage optimization in experimental studies .
Metabolic Pathways
3’-Fluoro-2’-(trifluoromethyl)acetophenone is involved in several metabolic pathways, primarily those related to xenobiotic metabolism. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and conjugated metabolites. These metabolic transformations can affect the compound’s bioavailability and activity, influencing its overall pharmacological profile .
Transport and Distribution
Within cells and tissues, 3’-Fluoro-2’-(trifluoromethyl)acetophenone is transported and distributed through passive diffusion and active transport mechanisms. The compound’s lipophilicity facilitates its accumulation in lipid-rich tissues, such as the liver and adipose tissue. Additionally, specific transporters and binding proteins may play a role in its cellular uptake and distribution .
Subcellular Localization
The subcellular localization of 3’-Fluoro-2’-(trifluoromethyl)acetophenone is influenced by its chemical properties and interactions with cellular components. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. Post-translational modifications, such as phosphorylation, can further affect its localization and activity within specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Fluoro-2’-(trifluoromethyl)acetophenone can be achieved through several methods. One common approach involves the Grignard reaction, where m-trifluoromethylbromo-benzene reacts with trifluoroacetic acid . This method typically requires the use of a Grignard reagent, such as magnesium in anhydrous ether, to form the intermediate, which is then treated with trifluoroacetic acid to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of 3’-Fluoro-2’-(trifluoromethyl)acetophenone may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3’-Fluoro-2’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluoro or trifluoromethyl groups.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3’-Fluoro-2’-(trifluoromethyl)acetophenone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2’-Fluoro-3’-(trifluoromethyl)acetophenone
- 3’-(Trifluoromethyl)acetophenone
- 2,2,2-Trifluoroacetophenone
Uniqueness
3’-Fluoro-2’-(trifluoromethyl)acetophenone is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the phenyl ring. This unique substitution pattern can result in distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-[3-fluoro-2-(trifluoromethyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O/c1-5(14)6-3-2-4-7(10)8(6)9(11,12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXKSDMTSCNKOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701248630 | |
Record name | 1-[3-Fluoro-2-(trifluoromethyl)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701248630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017777-34-2 | |
Record name | 1-[3-Fluoro-2-(trifluoromethyl)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017777-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3-Fluoro-2-(trifluoromethyl)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701248630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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